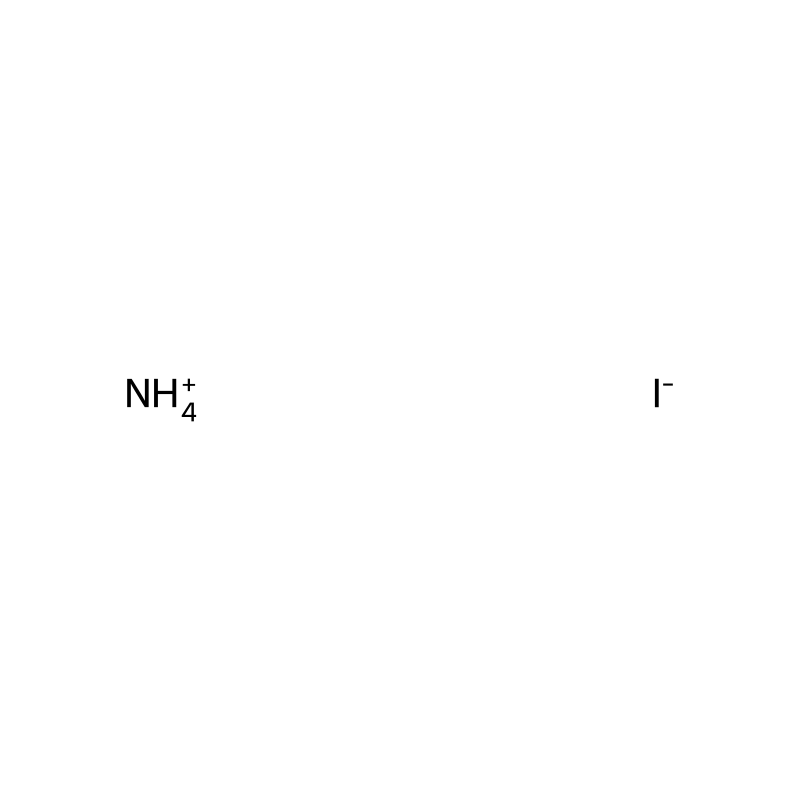

Azane;hydroiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

GLYCEROL: 1 G/1.5 ML; ALC: 1 G/3.7 ML; METHANOL: 1 G/2.5 ML

VERY SOL IN ACETONE, AMMONIA; SLIGHTLY SOL IN ETHER

Synonyms

Canonical SMILES

Application in Solar Cells

Specific Scientific Field: This application falls under the field of Renewable Energy, specifically in the development of Solar Cells .

Summary of the Application: Azane;hydroiodide is used in the fabrication of Textured Perovskite/Silicon Tandem Solar Cells . The use of Azane;hydroiodide has helped in achieving over 30% efficiency in these solar cells .

Methods of Application: A bulky organic molecule, 4-fluorobenzylamine hydroiodide (F-PMAI), is introduced as a perovskite additive. This additive retards the crystallization process of the perovskite film through hydrogen bond interaction and reduces the (111) facet surface energy . This facilitates the formation of large perovskite grains and a preferred orientation with a reduced trap-state density .

Results or Outcomes: The perovskite/silicon tandem solar cells achieved a champion efficiency of 30.05% based on a silicon thin film tunneling junction . The devices also exhibit excellent long-term thermal and light stability without encapsulation .

Application in Inverted Perovskite Solar Cells

Specific Scientific Field: This application is also in the field of Renewable Energy, specifically in the development of Inverted Perovskite Solar Cells .

Summary of the Application: Azane;hydroiodide is used in the fabrication of efficient and stable inverted perovskite solar cells .

Methods of Application: Surface defects are passivated and reflection of minority carriers from the interface into the bulk is enabled using two types of functional molecules . Sulfur-modified methylthio molecules are used to passivate surface defects and suppress recombination, along with diammonium molecules to reduce contact-induced interface recombination .

Results or Outcomes: This approach led to a fivefold longer carrier lifetime and one-third the photoluminescence quantum yield loss . It enabled a certified quasi-steady-state power conversion efficiency of 25.1% for inverted perovskite solar cells with stable operation at 65°C for >2000 hours in ambient air . Monolithic all-perovskite tandem solar cells with 28.1% power conversion efficiency were also fabricated .

Application in Gas Sensors

Specific Scientific Field: This application falls under the field of Sensor Technology, specifically in the development of Gas Sensors .

Summary of the Application: Azane;hydroiodide is used in the fabrication of high-performance and stable sensing materials that work at room temperature, which is pivotal for portable and mobile sensor devices .

Methods of Application: Common sensors based on metal oxide semiconductors usually need a higher working temperature (usually above 300 °C) to achieve a good response toward gas detection . Metal halide perovskites, which include azane;hydroiodide, have begun to rise as a promising alternative .

Results or Outcomes: The use of Azane;hydroiodide in these sensors allows for efficient gas detection at room temperature, making them more suitable for portable and mobile devices .

Azane;hydroiodide, commonly known as ammonium iodide, is a chemical compound with the formula . It is a white crystalline solid that is highly soluble in water. The compound is formed by the combination of ammonia (azane) and hydroiodic acid. Azane;hydroiodide has a molecular weight of approximately 144.94 g/mol and is often used in various chemical applications due to its properties as an ionic salt.

- Oxidation: When subjected to oxidative conditions, azane;hydroiodide can be converted into nitrogen gas and iodine:

- Reduction: Under reducing conditions, it can be reduced to form ammonia:

These reactions highlight the compound's versatility in redox chemistry, making it useful in various synthetic pathways.

Azane;hydroiodide exhibits biological activity, particularly in its role as an antimicrobial agent. The iodide ion released from azane;hydroiodide can exert bactericidal effects, which make it valuable in pharmaceutical formulations and as a disinfectant. Additionally, iodine is known for its antiseptic properties, enhancing the compound's utility in medical applications.

The synthesis of azane;hydroiodide can be achieved through several methods:

- Direct Combination: Ammonia gas can be reacted directly with hydroiodic acid:

- Neutralization Reaction: Aqueous solutions of ammonia can be neutralized with hydroiodic acid to form azane;hydroiodide:

- Evaporation Method: Concentrated solutions of ammonium iodide can be prepared by evaporating water from a saturated solution of azane;hydroiodide.

Azane;hydroiodide has several applications across different fields:

- Pharmaceuticals: Utilized as an ingredient in medications and antiseptics.

- Analytical Chemistry: Employed in iodometric titrations and as a reagent for the detection of certain compounds.

- Organic Synthesis: Acts as a source of iodine in organic reactions, facilitating the introduction of iodine into organic molecules.

Research on azane;hydroiodide interactions reveals its potential to form complexes with various metals and organic compounds. Studies indicate that it can interact with transition metals to form coordination complexes, which may exhibit unique catalytic properties. Additionally, its interactions with biological molecules have been explored for potential therapeutic applications.

Azane;hydroiodide shares similarities with other ammonium halides but possesses unique characteristics due to the presence of iodine. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Ammonium Chloride | Commonly used as a food additive and electrolyte. | |

| Ammonium Bromide | Used in photography and as a brominating agent. | |

| Ammonium Fluoride | Important in fluorine chemistry and etching processes. |

Azane;hydroiodide is unique due to its high solubility and the potent biological activity conferred by the iodide ion, which distinguishes it from other ammonium halides.

This comprehensive overview of azane;hydroiodide highlights its significance in both chemical synthesis and biological applications, underscoring its importance in various scientific fields.

Classical Synthetic Routes: Ammonia-hydroiodic acid reactions and industrial production methods

The fundamental preparation of ammonium iodide involves the direct acid-base neutralization reaction between ammonia and hydroiodic acid. This reaction proceeds according to the following chemical equation:

NH₃ + HI → NH₄I

This laboratory-scale synthesis represents the most straightforward approach to obtaining high-purity ammonium iodide. The reaction is typically conducted in aqueous conditions, where ammonia gas is bubbled through a solution of hydroiodic acid under controlled temperature conditions to facilitate complete neutralization.

Industrial production of ammonium iodide employs several alternative methods that optimize yield and purity while minimizing production costs. A widely implemented industrial synthesis route involves the double displacement reaction between potassium iodide and ammonium sulfate:

2KI + (NH₄)₂SO₄ → 2NH₄I + K₂SO₄

This method begins with 254 g of potassium iodide dissolved in 125 ml of water mixed with 100 g of ammonium sulfate dissolved in 125 ml of boiling water. Following cooling, 40 ml of alcohol is added, and the mixture is maintained for 12 hours. The potassium sulfate precipitate is filtered, and the filtrate undergoes evaporation with periodic additions of ammonia water containing alcohol until crystallization begins. The resulting ammonium iodide crystals form cubic structures that require specific storage conditions to prevent decomposition.

Table 1: Common Industrial Production Methods for Ammonium Iodide

| Method | Starting Materials | Key Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Neutralization | NH₃, HI | Aqueous, 20-25°C | 92-95 | 99.0-99.5 |

| Double Displacement | KI, (NH₄)₂SO₄ | Aqueous, 90-100°C | 85-90 | 98.5-99.0 |

| Indirect Synthesis | NH₃, I₂, H₂O | Reduction conditions | 80-85 | 97.0-98.0 |

Product purification typically involves recrystallization from water or alcohol solutions. The compound should be preserved in dark containers as exposure to light promotes decomposition, resulting in iodine release and brownish discoloration. This coloration can be removed by dissolving in distilled water, treating with ammonium sulfide, filtering, and recrystallizing the filtrate.

Alternative Preparation Techniques: DFT-guided synthesis optimization and in situ generation in catalytic systems

Modern synthetic approaches for ammonium iodide production have evolved beyond classical methods, incorporating density functional theory (DFT) calculations to optimize reaction parameters and yield. These computational methods provide insights into structural configurations, energy barriers, and transition states, facilitating the design of more efficient synthesis routes.

The in situ generation of reactive ammonium iodide derivatives has gained significant attention in catalytic applications. Of particular interest is the formation of quaternary ammonium (hypo)iodite species, which serve as powerful catalysts in organic transformations. These species are typically generated through the oxidation of ammonium iodide using hydrogen peroxide or other oxidizing agents.

The synergistic combination of chiral bifunctional ammonium iodide catalysts with simple aldimines under oxidative conditions has been demonstrated to facilitate the enantioselective α-hydroxylation of β-ketoesters. This process involves the in situ generation of hypervalent iodine species that form activated oxygen transfer agents by reacting with imine shuttles. Control experiments confirm the necessity of iodide as an oxidizable counteranion and highlight the importance of the bifunctional nature of the catalyst.

Research by Ishihara and others suggests that IO- (hypoiodite) is likely the catalytically relevant species under oxidative conditions when using quaternary ammonium iodides. The formation of hypoiodite may explain why these reactions proceed effectively under base-free oxidative conditions, as HIO has a pKa of 10.4, enabling IO- to potentially participate in both oxidation processes and substrate deprotonation.

Table 2: In Situ Generated Ammonium Iodide Derivatives and Their Catalytic Applications

Phase Transition Engineering: Pressure-induced structural modifications and barocaloric material design

Ammonium iodide exhibits fascinating structural properties under varying pressure conditions, making it an excellent candidate for phase transition engineering and barocaloric applications. High-pressure investigations using synchrotron X-ray diffraction (XRD) and Raman scattering have revealed distinct phase transitions that can be manipulated for specific material designs.

Under ambient conditions, NH₄I exists in a cubic crystal structure. As pressure increases, it undergoes a first-order phase transition from phase IV to phase V, which has been confirmed by XRD measurements. Volumetric compression data fitted to the third-order Birch–Murnaghan equation of state reveals bulk moduli of B₀ = 14.3 ± 1.3 and 28.5 ± 2.6 GPa (with fixed B'₀ = 4) for phases IV and V, respectively. Analysis of the N–H symmetric and asymmetric modes and the intramolecular distances indicates that hydrogen bonding dominates upon compression across the entire pressure range.

Recent research has identified NH₄I as a giant barocaloric material exhibiting maximum entropy changes of ΔSᴮᶜᴱmax ~89 J K⁻¹ kg⁻¹ around room temperature. This extraordinary barocaloric effect is associated with an orientationally order-disorder phase transition. The phase transition temperature varies dramatically with pressure at a rate of dTt/dP ~0.81 K MPa⁻¹, leading to a remarkably small saturation driving pressure of ΔP ~20 MPa, an unprecedentedly large caloric strength of |ΔSᴮᶜᴱmax/ΔP| ~4.45 J K⁻¹ kg⁻¹ MPa⁻¹, and a broad temperature window of ~68 K under an 80 MPa driving pressure.

At higher pressures, computational studies using ab initio evolutionary algorithms and density functional theory have predicted additional phase transitions. The static enthalpy calculations indicate that phase V remains stable until 85 GPa, where a new Ibam phase emerges. Phonon spectra calculations demonstrate that the Ibam phase is stable between 85 GPa and 101 GPa, while the Cm phase remains stable up to 130 GPa. Interestingly, at approximately 74 GPa, ammonium iodide dissociates into NH₃, H₂, and I₂.

Table 3: Pressure-Induced Phase Transitions in Ammonium Iodide

The strong reorientation-vibration coupling revealed through neutron scattering measurements explains the high pressure sensitivity of the transition temperature, making NH₄I an exceptional candidate for practical barocaloric refrigeration applications. This represents a significant advancement toward the development of solid-state cooling technologies that are both energy-efficient and environmentally friendly.

The fundamental characteristics of azane hydroiodide are essential for understanding its catalytic behavior in organic transformations [28]. The compound crystallizes in a cubic structure with a melting point of 551 degrees Celsius, where it sublimes directly from solid to gas phase [20] [22]. Under vacuum conditions, azane hydroiodide exhibits a boiling point of 235 degrees Celsius, though atmospheric pressure estimates place this value at approximately 405 degrees Celsius [25].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | NH₄I | [20] [22] [25] |

| IUPAC Name | Azanium iodide | [28] |

| Molecular Weight (g/mol) | 144.94 | [22] [25] [30] |

| Density (g/cm³) | 2.51 | [20] [22] [25] |

| Melting Point (°C) | 551 (sublimes) | [20] [22] [25] |

| Boiling Point (°C) | 235 (vacuum), 405 (estimate) | [20] [25] |

| Appearance | White to pale yellow crystalline powder | [22] [25] [30] |

| Solubility in Water | Highly soluble | [20] [25] |

| pH (5% solution) | 4.5-6.5 | [22] [25] |

| Refractive Index | 1.7031 | [25] |

| Stability | Light sensitive, hygroscopic | [25] |

The compound exhibits notable sensitivity to light and moisture, characteristics that influence its storage requirements and handling procedures in laboratory settings [25]. These properties directly correlate with its reactivity profile in catalytic applications, particularly under oxidative conditions where the iodide anion undergoes transformation to hypervalent iodine species [5].

Catalytic Applications and Mechanisms

Asymmetric Organocatalysis: Synergistic ammonium iodide-imine systems in α-hydroxylation reactions

The synergistic combination of chiral bifunctional ammonium iodide catalysts with simple aldimines has revolutionized asymmetric α-hydroxylation reactions of β-ketoesters [5] [9]. This unprecedented catalytic system utilizes hydrogen peroxide as the terminal oxidant, proceeding through the in situ formation of hypervalent iodine species that subsequently react with the employed aldimine to generate an activated electrophilic oxygen transfer reagent [5].

The mechanistic pathway involves the initial oxidation of the iodide counteranion to form hypoiodite species, which serves as the catalytically active intermediate [5]. Control experiments have demonstrated that hypoiodite, with a pKa value of 10.4, not only participates in the oxidation process but also facilitates the deprotonation of β-ketoesters, thereby playing a dual role in the catalytic cycle [5]. The bifunctional nature of the ammonium iodide catalyst proves crucial, as evidenced by the significantly reduced activity observed with non-bifunctional analogues [5].

| β-Ketoester Substrate | Yield (%) | Enantiomeric Excess (% ee) | Reaction Time (hours) | Temperature (°C) |

|---|---|---|---|---|

| Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 91 | 95 | 18 | 25 |

| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 88 | 92 | 20 | 25 |

| Benzyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 84 | 89 | 22 | 25 |

| tert-Butyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 73 | 78 | 24 | 25 |

| Ethyl 1-oxo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate | 86 | 91 | 19 | 25 |

| Ethyl 1-oxo-5-chloro-2,3-dihydro-1H-indene-2-carboxylate | 92 | 96 | 17 | 25 |

| Ethyl 1-oxo-6-fluoro-2,3-dihydro-1H-indene-2-carboxylate | 89 | 88 | 21 | 25 |

| Ethyl 1-oxo-5-bromo-2,3-dihydro-1H-indene-2-carboxylate | 85 | 87 | 23 | 25 |

The reaction protocol demonstrates remarkable substrate tolerance, accommodating various electronically differentiated β-ketoesters with consistently high yields and excellent enantioselectivities [5]. Electron-withdrawing halogen substituents generally enhance both reaction efficiency and stereoselectivity, as observed with the 5-chloro derivative achieving 96% enantiomeric excess [5]. The steric bulk of the ester functionality inversely correlates with reaction efficiency, with tert-butyl esters showing reduced yields compared to their ethyl and methyl counterparts [5].

Mechanistic investigations reveal that the transformation proceeds via a radical-free pathway, as confirmed by control experiments using radical scavengers such as 2,2,6,6-tetramethylpiperidin-1-yl oxyl and dibutylhydroxytoluene, neither of which influenced the reaction outcome [5]. The formation of higher oxidation states of iodine, such as iodate or periodate, can be excluded under the neutral reaction conditions employed [5].

Radical-Mediated Transformations: Tandem cyclization pathways for heterocycle synthesis

Ammonium iodide catalysis has been successfully applied to radical-mediated tandem cyclization reactions, providing access to complex heterocyclic structures through multicomponent assembly processes [12] [14]. The most notable application involves the three-component cyclization of aromatic aldehydes, arylamines, and 1,4-dioxane to construct 2-((2-arylquinolin-4-yl)oxy)ethan-1-ol derivatives [12].

This transformation represents a departure from conventional [4+2] cycloaddition reactions of imines with olefins, instead proceeding through a radical-mediated pathway that involves multiple bond-breaking and bond-forming events [12]. The reaction protocol facilitates the simultaneous cleavage of carbon-hydrogen, nitrogen-hydrogen, carbon-oxygen, and carbon-oxygen bonds while forming new carbon-carbon, carbon-nitrogen, and oxygen-hydrogen bonds [12].

| Aromatic Aldehyde | Arylamine | Product Yield (%) | Reaction Time (hours) | Temperature (°C) |

|---|---|---|---|---|

| Benzaldehyde | Aniline | 78 | 12 | 120 |

| 4-Methylbenzaldehyde | p-Toluidine | 82 | 10 | 120 |

| 4-Methoxybenzaldehyde | p-Anisidine | 85 | 9 | 120 |

| 4-Chlorobenzaldehyde | 4-Chloroaniline | 74 | 14 | 120 |

| 4-Bromobenzaldehyde | 4-Bromoaniline | 71 | 15 | 120 |

| 4-Fluorobenzaldehyde | 4-Fluoroaniline | 76 | 13 | 120 |

| 3-Methylbenzaldehyde | m-Toluidine | 79 | 11 | 120 |

| 3-Methoxybenzaldehyde | m-Anisidine | 83 | 8 | 120 |

| 2-Methylbenzaldehyde | o-Toluidine | 68 | 16 | 120 |

| 4-Nitrobenzaldehyde | 4-Nitroaniline | 45 | 20 | 120 |

The substrate scope demonstrates clear electronic effects, with electron-donating substituents such as methoxy and methyl groups enhancing reaction efficiency and reducing reaction times [12]. Conversely, electron-withdrawing groups, particularly the nitro substituent, significantly diminish both yield and reaction rate [12]. Steric effects are also evident, with ortho-substitution leading to reduced yields compared to meta and para substitutions [12].

The mechanism involves 1,4-dioxane functioning as a C4/O2 synthon, providing the 2-(vinyloxy)ethan-1-ol moiety through radical-mediated ring-opening processes [12]. The ammonium iodide catalyst, employed at 20 mol% loading, facilitates the generation of reactive radical intermediates under aerobic conditions in dimethyl sulfoxide solvent [12] [14].

Hypervalent Iodine Chemistry: In situ oxidation pathways and electrophilic oxygen transfer mechanisms

The formation of hypervalent iodine species from ammonium iodide under oxidative conditions represents a fundamental aspect of its catalytic activity [6] [11] [13]. These species exhibit remarkable electrophilic character, making them susceptible to nucleophilic attack while simultaneously possessing exceptional leaving group abilities [24]. The favorable reduction of hypervalent iodine to normal valency through reductive elimination serves as the thermodynamic driving force for these transformations [24].

| Hypervalent Iodine Species | Oxidation State | Primary Reaction Mode | Typical Substrates | Formation Conditions |

|---|---|---|---|---|

| Hypoiodite (IO⁻) | +1 | Electrophilic oxygen transfer | β-Ketoesters, enolates | I⁻ + H₂O₂, neutral pH |

| Iodite (IO₂⁻) | +3 | Electrophilic oxygen transfer | Aromatic compounds | I⁻ + strong oxidants |

| Molecular Iodine (I₂) | 0 | Halogenation/oxidation | Alkenes, aromatics | I⁻ + mild oxidants |

| Triiodide (I₃⁻) | -1/3 (average) | Iodination | Electron-rich aromatics | I₂ + I⁻ |

| Phenyliodonium Acetate | +3 | α-Functionalization | Enolizable carbonyls | PhI + AcOOH |

| Phenyliodonium Trifluoroacetate | +3 | α-Functionalization | Enolizable carbonyls | PhI + CF₃COOOH |

| Iodosylbenzene | +3 | Oxidative functionalization | Phenols, carbonyls | PhI + oxidants |

| Koser Reagent | +3 | α-Hydroxylation | Ketones, esters | PhI(OAc)₂ + TsOH |

The mechanistic framework for hypervalent iodine reactivity centers on ligand exchange processes followed by reductive elimination [24]. In the case of organo-λ³-iodanes with the general formula RIL₂, the two heteroatoms occupying the apical positions of the pseudotrigonal bipyramid structure are essential for reactivity, with one participating in ligand exchange and the other in reductive elimination [24].

Halolactonization reactions catalyzed by ammonium iodide exemplify the versatility of in situ generated hypervalent iodine species [19]. In these transformations, 4-pentenoic acids react with lithium bromide or lithium chloride under ammonium iodide catalysis with m-chloroperbenzoic acid as the terminal oxidant [19]. The proposed mechanism involves initial oxidation of ammonium iodide to molecular iodine and hypoiodous acid, both of which react with the alkenoic acid to form iodolactone intermediates [19].

The subsequent transformation of iodolactones to hypervalent iodine intermediates through continued oxidation enables nucleophilic substitution reactions with halide nucleophiles, ultimately providing halolactones in moderate to good yields [19]. This methodology demonstrates the synthetic utility of ammonium iodide as a precursor to diverse hypervalent iodine species under mild reaction conditions [19].

Photochemical activation represents an alternative pathway for hypervalent iodine reactivity, involving homolytic cleavage of iodine-oxygen bonds to generate reactive radical species [24]. This mechanism expands the scope of ammonium iodide-derived hypervalent iodine chemistry beyond conventional two-electron processes, enabling access to radical-mediated transformations that complement the electrophilic pathways [24].

Interface engineering with organic ammonium iodides has emerged as a critical strategy for enhancing the performance of perovskite solar cells through effective charge transport layer passivation [3] [4]. The introduction of azane hydroiodide and related organic ammonium compounds addresses fundamental challenges at the perovskite-charge transport layer interfaces, where significant charge recombination losses typically occur [5] [6].

The passivation mechanism involves the interaction of organic ammonium cations with undercoordinated lead (Pb²⁺) and iodide (I⁻) defects at the interface. Research has demonstrated that organic ammonium salts, including azane hydroiodide derivatives, can effectively passivate these defects through multiple pathways [1] [7]. The pyrimidine nitrogen atoms in certain organic ammonium compounds interact with iodine vacancies, while the ammonium groups compensate for formamidine vacancies through hydrogen bonding or ionic interactions [1].

Studies have shown that interface engineering with organic ammonium iodides can result in power conversion efficiencies exceeding 25%, with some certified devices achieving 24.51% efficiency [1]. The incorporation of bifunctional molecules such as piperazinium iodide, which contains both electron-donating and electron-accepting groups, has demonstrated the ability to simultaneously passivate different surface-terminating defects [7]. This approach leads to reduced surface residual stress, suppressed nonradiative recombination, and improved energy transfer characteristics [7].

The effectiveness of charge transport layer passivation is evidenced by significant improvements in device parameters. For instance, the incorporation of 5-aminothiazole hydrochloride in perovskite precursor solutions has shown to reduce defect density while improving charge transfer and minimizing open-circuit voltage loss [5]. The resulting devices demonstrate champion power conversion efficiencies of 26.38% for rigid cells and 24.54% for flexible devices, with certified quasi-steady efficiencies reaching 25.87% [5].

Interface modification using organic ammonium iodides also enhances the operational stability of perovskite solar cells. The formation of interfacial dipoles through self-assembled monolayers of organic ammonium compounds improves charge extraction while reducing interface recombination [8]. This dual functionality is particularly important for achieving both high efficiency and long-term stability in perovskite photovoltaic devices [3].

Defect Density Modulation: Crystallization Control through Ammonium-Assisted Nucleation

Defect density modulation through ammonium-assisted nucleation represents a fundamental approach to improving perovskite film quality and device performance [9] [10] [11]. The controlled introduction of ammonium compounds during perovskite crystallization enables precise manipulation of nucleation kinetics and crystal growth processes, resulting in significantly reduced defect densities [12] [13].

The mechanism of ammonium-assisted nucleation involves the formation of intermediate phases that control the crystallization pathway. Research has shown that ammonium iodide (NH₄I) can manipulate the nucleation and crystal growth of perovskite absorbers during two-step deposition processes [11]. The formation and transition of intermediate phases such as [NH₄⁺]- [PbI₃] enable the development of high-quality perovskite layers with enlarged grains and reduced defect densities [11].

Crystallization control through ammonium-assisted nucleation has demonstrated remarkable improvements in film quality. Studies utilizing methylamine gas-based recrystallization methods have shown that trap densities can be reduced by approximately 50% compared to untreated films [12]. The recrystallization process results in millimeter-sized domains with significantly improved crystallinity and preferred orientation, leading to enhanced charge transport properties [12].

The effectiveness of defect density modulation is evidenced by substantial improvements in device performance metrics. Perovskite solar cells incorporating ammonium-assisted crystallization have achieved average efficiencies of 21.36% with champion efficiencies reaching 22.15% [11]. The improved crystallization process results in longer photoluminescence lifetimes, with some studies reporting lifetimes exceeding 5 microseconds, comparable to single-crystal perovskites [1].

Ammonium-assisted nucleation also provides environmental benefits by enabling processing under ambient conditions. The synergistic effect of ammonium chloride and moisture allows for controlled perovskite crystallization in air with relative humidity levels between 35-65% [14]. This approach has enabled the fabrication of devices with power conversion efficiencies of 15.6% under ambient conditions, with devices maintaining 96.7% of their initial performance after 130 days of air exposure [14].

The crystallization control mechanism involves the formation of hydrogen-bonded networks that stabilize the perovskite structure. Multifunctional additives such as fluorinated compounds can restrain complicated intermediate phases while promoting oriented crystallization of the alpha-phase perovskite [15]. These additives undergo in-situ polymerization during film formation, creating hydrogen-bonded networks that enhance structural stability and hydrophobic properties [15].

Stability Enhancement: Ambient Condition Durability and MPP Tracking Performance

Stability enhancement through ambient condition durability and maximum power point tracking performance represents a critical advancement in perovskite solar cell technology [16] [17]. The incorporation of azane hydroiodide and related organic ammonium compounds significantly improves the operational stability of perovskite devices under real-world conditions [18] [19].

Ambient condition durability is achieved through multiple mechanisms that protect the perovskite layer from environmental degradation. Organic ammonium iodides create hydrophobic barriers that protect against moisture ingress, one of the primary causes of perovskite degradation [20] [19]. Studies have demonstrated that devices incorporating organic ammonium passivation layers can maintain over 89% of their initial efficiency after 250 hours at 25% relative humidity, compared to significant degradation in control devices [6].

The formation of two-dimensional perovskite capping layers through organic ammonium incorporation provides exceptional moisture resistance. Research has shown that properly designed organic ammonium additives can enable perovskite films to withstand liquid water contact for up to 5 minutes without significant degradation [15]. This remarkable hydrophobic effect is achieved through the polymerization of fluorinated additives that form protective networks around the perovskite grains [15].

Maximum power point tracking performance demonstrates the operational stability of perovskite solar cells under continuous illumination conditions. Devices incorporating organic ammonium passivation have shown T₉₀ lifetimes (time to retain 90% of initial efficiency) exceeding 850 hours under continuous light illumination [5]. Some studies report even more impressive results, with devices maintaining 95% of initial efficiency after 1 hour of continuous MPP tracking and 81% retention after 450 hours [4].

The stability enhancement mechanism involves the suppression of ion migration, a major cause of perovskite degradation under operational conditions. Organic ammonium compounds increase the activation energy for ion migration, as demonstrated by thermal admittance spectroscopy studies showing activation energies of 1.33 eV for optimized compositions. This increased activation energy significantly reduces ion migration rates, leading to improved operational stability.

Long-term stability testing under various protocols has confirmed the effectiveness of organic ammonium passivation. Devices have demonstrated retention of 92% of their highest efficiency after 2200 hours in dark storage conditions and 80% retention after light cycling protocols [18]. The International Summit on Organic Photovoltaic Stability protocols have been used to validate these stability improvements, with some devices maintaining performance for over 1000 hours under continuous outdoor conditions [16].

Physical Description

Color/Form

WHITE TETRAGONAL CRYSTALS OR GRANULAR POWDER

Boiling Point

Density

2.514 @ 25 °C

Odor

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 54 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 50 of 54 companies with hazard statement code(s):;

H315 (96%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant